

# Compendium of Analytical Methods for Fosinopril

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## Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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The table below summarizes key parameters from several published methods for your comparison. You can use these as a starting point for developing and validating your own robust procedures.

Method Type	Key Parameters	Application / Matrix	Reference Compound(s)	Citation
LC-Tandem Mass Spectrometry (LC-MS/MS)	Column: Not specified. Mobile Phase: Methanol with ammonium acetate. Detection: Positive ion electrospray MS/MS. LLOQ: Sensitive to $\text{pg mL}^{-1}$ level.	Human plasma (for simultaneous determination of Fosinopril and its active metabolite, Fosinoprilat)   Zaleplon (Internal Standard)   [1]	Reverse-Phase HPLC (RP-HPLC)   Column: C18 Agilent (250 x 4.6 mm, 5 $\mu\text{m}$ ). Mobile Phase: Methanol:Water (0.1% OPA, pH 3.3) [70:30]. Flow Rate: 0.7 mL/min. Detection: 267 nm. Retention Time: $\sim$ 4.54 minutes.	Bulk drug substance   Not specified   [2]
Multiwavelength UV Spectrophotometry	Method: Multiwavelength analysis using QUEST program. Solvent: Aqueous solution.	Pharmaceutical formulations (containing Fosinopril and Hydrochlorothiazide)   Hydrochlorothiazide (used as an internal standard)   [3]	Third Derivative UV Spectrophotometry   Solvent: Methanol. Wavelength: 217.4 nm (maxima) and 223 nm (minima). Beer's Law Limit: 5-30 $\mu\text{g/mL}$ .	Bulk drug and tablet dosage forms   Not applicable   [4]

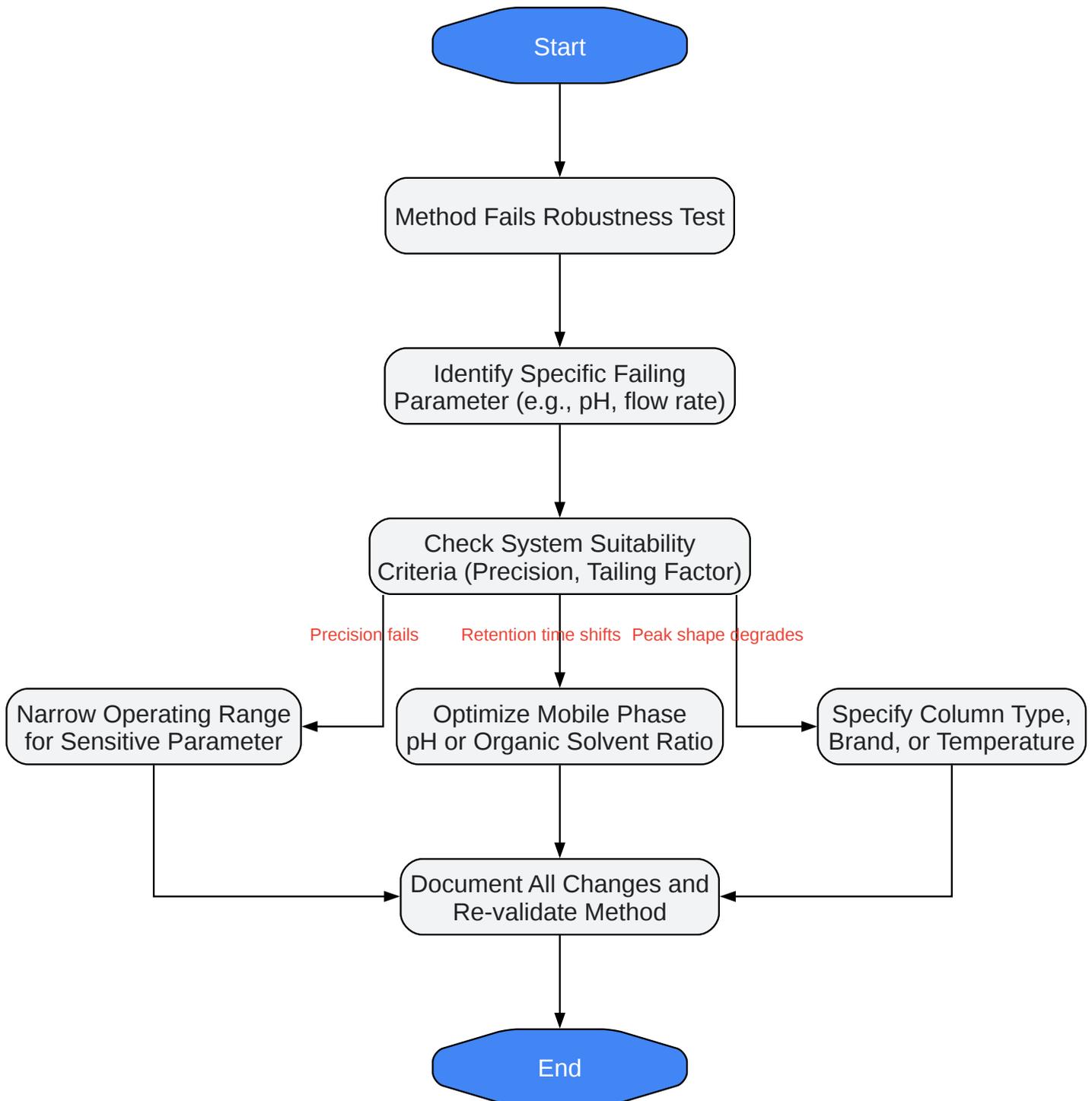
## Frequently Asked Questions on Robustness

While the searched literature does not detail robustness studies, here are answers to common questions based on general analytical principles and the parameters found.

What is typically evaluated in a robustness test? Robustness tests deliberately vary method parameters to ensure the method remains unaffected by small, intentional changes. For the HPLC method cited [2], a robustness study would typically involve varying:

- Mobile Phase Composition: e.g., changing the ratio of Methanol and Water by  $\pm 2-3\%$ .
- pH of Mobile Phase: e.g., adjusting pH 3.3 by  $\pm 0.1$  or  $0.2$  units.
- Flow Rate: e.g., altering  $0.7$  mL/min by  $\pm 0.05$  mL/min.
- Column Temperature: using columns from different batches or manufacturers.

How should I approach troubleshooting if my method is not robust? If your method fails robustness tests, use a systematic troubleshooting approach. The following workflow outlines a logical path to identify and resolve the issue.



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What system suitability parameters are critical for fosinopril methods? Based on the RP-HPLC method [2], critical parameters include:

- **Precision:** % RSD of peak areas for multiple injections of a standard should typically be < 2.0%.
- **Tailing Factor:** Should be within acceptable limits (e.g., < 2.0) to ensure a symmetric peak for accurate integration.
- **Theoretical Plates:** A sufficient number indicates good column efficiency.

## A Path Forward for Your Robustness Testing

Since the available literature lacks explicit robustness data, here are steps you can take:

- **Use the Published Parameters as a Baseline:** The methods in the table provide a validated starting point. Begin your robustness testing by varying the parameters around the values cited.
- **Consult Official Guidelines:** Follow ICH Q2(R1) guidelines, which define robustness as a validation parameter and suggest it should be considered during the development phase.
- **Design a Structured Study:** Use a statistical approach like Design of Experiments (DoE) to efficiently evaluate the effect of multiple parameters and their interactions simultaneously.

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## References

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To cite this document: Smolecule. [Compendium of Analytical Methods for Fosinopril]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528382#fosinopril-analytical-method-robustness-testing>]

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